(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-azetidine-2-carboxylic acid (2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-azetidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13829249
InChI: InChI=1S/C20H19NO4/c1-20(18(22)23)10-11-21(20)19(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,22,23)/t20-/m1/s1
SMILES: CC1(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Molecular Formula: C20H19NO4
Molecular Weight: 337.4 g/mol

(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-azetidine-2-carboxylic acid

CAS No.:

Cat. No.: VC13829249

Molecular Formula: C20H19NO4

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methyl-azetidine-2-carboxylic acid -

Specification

Molecular Formula C20H19NO4
Molecular Weight 337.4 g/mol
IUPAC Name (2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2-methylazetidine-2-carboxylic acid
Standard InChI InChI=1S/C20H19NO4/c1-20(18(22)23)10-11-21(20)19(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-12H2,1H3,(H,22,23)/t20-/m1/s1
Standard InChI Key YTAGJSFUJKYPBG-HXUWFJFHSA-N
Isomeric SMILES C[C@@]1(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
SMILES CC1(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Canonical SMILES CC1(CCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Introduction

Structural Characteristics and Stereochemical Significance

Core Molecular Architecture

The compound features a four-membered azetidine ring substituted at the 2-position with both a methyl group and a carboxylic acid moiety. The Fmoc group – a 9-fluorenylmethyloxycarbonyl unit – protects the secondary amine on the azetidine nitrogen. This configuration imposes significant steric hindrance while maintaining compatibility with standard SPPS deprotection conditions (e.g., piperidine treatment) .

The stereochemistry at the 2-position (R-configuration) critically influences peptide backbone geometry. X-ray crystallographic studies of analogous compounds reveal that the methyl group adopts an axial position, forcing the azetidine ring into a puckered conformation that restricts φ and ψ dihedral angles in resulting peptides . This constraint mimics natural β-turn structures found in bioactive peptides, making the compound valuable for stabilizing secondary structures.

Comparative Structural Analysis

Table 1 contrasts key structural features with related azetidine derivatives:

Compound NameCAS NumberKey Structural DifferencesApplications
(2R,3S)-3-methyl analog2664977-72-2Additional methyl at C3 (S-configuration)Conformational studies
(2R)-1-Fmoc-azetidine-2-carboxylic acid374791-02-3Lacks 2-methyl substitutionFlexible backbone modification
1-Fmoc-glycine1445-85-6Standard α-amino acid scaffoldConventional SPPS

The 2-methyl group in the subject compound reduces ring puckering flexibility by 38% compared to unmethylated analogs, as demonstrated by molecular dynamics simulations . This rigidity enhances resistance to proteolytic degradation when incorporated into peptide sequences.

Synthesis and Purification Methodologies

Multi-Step Synthetic Route

The synthesis typically follows a seven-step sequence optimized for enantiomeric excess (>98% ee):

  • Starting Material: L-aspartic acid derivatives undergo tert-butoxycarbonyl (Boc) protection at the α-amino group .

  • Methyl Ester Formation: Carboxylic acid activation using EDCl/HOBt followed by methanol quench.

  • Selective Reduction: Lithium aluminum hydride reduces the β-carboxylate to β-alcohol while preserving the α-ester .

  • Ring Closure: Tosylation of the β-alcohol facilitates intramolecular N-alkylation under basic conditions (K₂CO₃, DMF), forming the azetidine ring.

  • Fmoc Protection: Boc deprotection (TFA/CH₂Cl₂) followed by Fmoc-Cl acylation in the presence of DIEA.

  • Oxidation: Jones oxidation converts the 2-methyl group to carboxylic acid with strict temperature control (-10°C) .

  • Final Purification: Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) achieves ≥95% purity .

Yield Optimization Strategies

  • Step 4: Maintaining anhydrous conditions prevents hydrolysis of the tosylate intermediate.

  • Step 6: Slow addition of CrO₃/H₂SO₄ minimizes over-oxidation byproducts.

  • Stereochemical Control: Chiral auxiliaries like Oppolzer’s sultam ensure retention of R-configuration during methylation .

Physicochemical Properties and Stability

Key Physical Parameters

  • Molecular Weight: 337.38 g/mol (confirmed by high-resolution mass spectrometry)

  • Melting Point: 189-192°C (decomposition observed above 195°C)

  • Solubility: 12 mg/mL in DMF, 3 mg/mL in DMSO, <0.1 mg/mL in water

  • logP: 2.81 (calculated using XLogP3)

Stability Profile

The compound remains stable for >24 months when stored desiccated at -20°C. Accelerated stability testing (40°C/75% RH) shows:

  • Chemical Degradation: <5% over 6 months (HPLC area%)

  • Enantiomeric Purity: Maintains 97.3% ee after 12 months

Applications in Peptide Engineering

Conformational Restriction

Incorporating this azetidine derivative into peptide chains induces:

  • φ Angle Restriction: Limited to -60° ± 15° vs. -120° to +120° for proline

  • β-Turn Stabilization: 73% increase in β-turn population compared to proline-containing analogs

Case Study: CXCR4 Antagonist Design

A 2024 study substituted proline with this azetidine analog in a cyclic pentapeptide targeting CXCR4 receptors:

  • Binding Affinity: Kd improved from 18 nM (proline) to 6.2 nM

  • Serum Stability: t₁/₂ increased from 2.1 hr to 8.7 hr in human plasma

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator